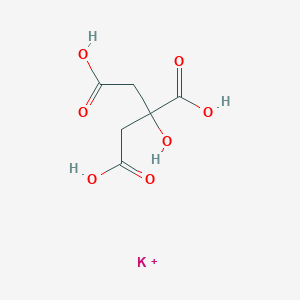

Potassium citrate monohydrate

Description

Propriétés

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

Numéro CAS |

6100-05-6 |

Formule moléculaire |

C6H10KO8 |

Poids moléculaire |

249.24 g/mol |

Nom IUPAC |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

Clé InChI |

KXXBTYROZQVYLL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Autres numéros CAS |

6100-05-6 |

Description physique |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

Numéros CAS associés |

6100-05-6 (Parent) 866-84-2 (anhydrous) |

Solubilité |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Synonymes |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Citrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of potassium citrate (B86180) monohydrate (K₃C₆H₅O₇ · H₂O). It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, analytical methodologies, and its mechanism of action in biological systems. This document includes quantitative data presented in a structured format, detailed experimental protocols for property determination, and a visualization of its key metabolic pathway.

Introduction

Potassium citrate monohydrate is the monohydrate form of the potassium salt of citric acid.[1] It presents as a white, granular or crystalline powder and is known for its hygroscopic nature.[2][3] The compound is odorless and possesses a saline taste.[2] In the pharmaceutical and food industries, it is widely utilized as an alkalizing agent, a buffering agent, a sequestrant, and a potassium supplement.[4][5] Its therapeutic application in the management of urinary calculi (kidney stones) is of significant interest in drug development.[6]

Chemical and Physical Properties

The fundamental chemical and physical properties of potassium citrate monohydrate are summarized in the table below. This data is essential for formulation development, quality control, and understanding the compound's behavior in various applications.

Table 1: Quantitative Properties of Potassium Citrate Monohydrate

| Property | Value | References |

| Molecular Formula | C₆H₅K₃O₇ · H₂O | [7][8] |

| Molecular Weight | 324.41 g/mol | [6][9] |

| Appearance | White or transparent, granular or crystalline powder | [4][10] |

| Melting Point | Decomposes at approximately 275 °C (527 °F). Loses water of crystallization at 180 °C (356 °F). | [4][6][9][10][11] |

| Density | Approximately 1.98 g/cm³ | [4][6][7][9] |

| pH | 7.5 - 9.0 (for a 1% or 50 g/L aqueous solution) | [6][10][11][12] |

| Solubility in Water | Very soluble. Approximately 1.8 g/mL at 20 °C and 2 g/mL at 80 °C. Another source indicates 640 mg/mL at 25 °C. | [9][10] |

| Solubility in Other Solvents | Practically insoluble in ethanol. Soluble in glycerin. | [6][9] |

| Hygroscopicity | It is hygroscopic and deliquescent in moist air. | [2][13] |

| Loss on Drying | Between 3.0% and 6.0% when dried at 180 °C for 4 hours. | [14] |

Experimental Protocols

This section details the methodologies for determining key chemical properties of potassium citrate monohydrate, with a focus on procedures outlined in the United States Pharmacopeia (USP).

Assay (Purity Determination)

The assay determines the purity of potassium citrate monohydrate. The USP method involves a non-aqueous titration.[7]

Principle: Potassium citrate, a salt of a weak acid, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined visually using an indicator.

Procedure:

-

Accurately weigh approximately 200 mg of potassium citrate monohydrate.

-

Dissolve the sample in 25 mL of glacial acetic acid.

-

Add 2 drops of crystal violet as an indicator.

-

Titrate with 0.1 N perchloric acid until the color changes to green.

-

Perform a blank determination to make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 10.21 mg of C₆H₅K₃O₇.[7]

Determination of Alkalinity and pH

This test confirms the alkaline nature of potassium citrate in solution.

Procedure for Alkalinity:

-

Dissolve 1.0 g of potassium citrate monohydrate in 20 mL of water.

-

The resulting solution should be alkaline to litmus (B1172312) paper.

-

Add 0.20 mL of 0.10 N sulfuric acid.

-

Add 1 drop of phenolphthalein (B1677637) indicator. No pink color should be produced.[14]

Procedure for pH Measurement:

-

Prepare a 50 g/L aqueous solution of potassium citrate monohydrate.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated electrode in the sample solution.

-

Record the stable pH reading. The expected range is between 7.5 and 9.0.[11]

Loss on Drying (Water Content)

This gravimetric method determines the amount of water in the hydrated salt.

Procedure:

-

Accurately weigh a sample of potassium citrate monohydrate.

-

Dry the sample in an oven at 180 °C for 4 hours.

-

Cool the sample in a desiccator and re-weigh.

-

The percentage loss in weight should be between 3.0% and 6.0%.[14]

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) can be employed to study the thermal decomposition of potassium citrate monohydrate.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Illustrative Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of potassium citrate monohydrate into a crucible.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The resulting TGA curve will show mass loss steps corresponding to dehydration and subsequent decomposition. The dehydration of the monohydrate is expected to occur around 180-215 °C, followed by decomposition at higher temperatures.[4][15]

Mechanism of Action in Renal Physiology

In a clinical context, particularly for the prevention of kidney stones, the chemical properties of potassium citrate monohydrate are directly linked to its physiological mechanism of action. When ingested, it dissociates into potassium and citrate ions.[10] The citrate is metabolized in the body to bicarbonate, leading to an increase in blood and urinary pH.[1]

The primary mechanisms for preventing kidney stones are:

-

Increased Urinary Citrate: Citrate in the urine chelates with calcium, forming a soluble complex. This reduces the concentration of free calcium ions available to form insoluble calcium oxalate (B1200264) or calcium phosphate (B84403) crystals.[6][10]

-

Increased Urinary pH: The alkaline load from citrate metabolism raises the urinary pH. This increases the solubility of uric acid, thereby preventing the formation of uric acid stones. It also inhibits the crystallization of calcium oxalate.[6][10]

The following diagram illustrates the simplified pathway of how orally administered potassium citrate influences urinary chemistry to prevent stone formation.

Stability and Storage

Potassium citrate monohydrate is a stable compound under normal conditions.[6] However, due to its hygroscopic nature, it should be stored in tightly sealed containers in a cool, dry place to prevent moisture absorption.[4][13]

Incompatibilities

Aqueous solutions of potassium citrate are slightly alkaline and will react with acidic substances.[6][10] It is incompatible with strong oxidizing agents.[6][10] Additionally, it may cause the precipitation of alkaloidal salts from their aqueous or alcoholic solutions. The presence of calcium or strontium salts can lead to the precipitation of their respective citrates.[6][10]

Conclusion

Potassium citrate monohydrate possesses a unique set of chemical properties that make it a versatile excipient and active pharmaceutical ingredient. Its high solubility, buffering capacity, and physiological role in urine alkalinization and citrate enhancement are central to its applications. A thorough understanding of its properties, supported by robust analytical methods, is critical for its effective and safe use in research, drug development, and manufacturing.

References

- 1. Renal metabolism of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HOW POTASSIUM CITRATE PILLS WORK | Kidney Stone Program [kidneystones.uchicago.edu]

- 3. 1M Potassium Citrate Buffer, pH 6.0 [protocols.io]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. mims.com [mims.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. researchgate.net [researchgate.net]

- 9. Potassium assay in potassium citrate and citric acid oral solution | Metrohm [metrohm.com]

- 10. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]

- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 12. drugfuture.com [drugfuture.com]

- 13. uspnf.com [uspnf.com]

- 14. Renal handling of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tripotassium Citrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for tripotassium citrate (B86180) monohydrate (K₃C₆H₅O₇·H₂O), a crucial compound in the pharmaceutical, food, and beverage industries. This document details the core chemical reactions, experimental protocols, purification methods, and quantitative data to support research, development, and manufacturing activities.

Executive Summary

Tripotassium citrate monohydrate is a potassium salt of citric acid widely utilized for its buffering, sequestering, and emulsifying properties. In pharmaceutical applications, it serves as a potassium source and an active ingredient for treating urinary tract stones.[1] The primary industrial synthesis route involves the neutralization of citric acid with a high-purity potassium source, followed by crystallization.[1][2] This guide will focus on the prevalent methods using potassium hydroxide (B78521) and potassium carbonate as the neutralizing agents, providing detailed experimental parameters and purification techniques.

Core Synthesis Pathway: Neutralization of Citric Acid

The fundamental principle behind the synthesis of tripotassium citrate monohydrate is the acid-base neutralization reaction between citric acid (a tribasic acid) and a suitable potassium source.[2][3] The reaction proceeds to completion to form the tribasic potassium salt.

The general chemical equation for the neutralization of citric acid (C₆H₈O₇) is as follows:

-

With Potassium Hydroxide (KOH): C₆H₈O₇ + 3KOH → K₃C₆H₅O₇ + 3H₂O[2]

-

With Potassium Carbonate (K₂CO₃): 2C₆H₈O₇ + 3K₂CO₃ → 2K₃C₆H₅O₇ + 3H₂O + 3CO₂[2]

The choice between potassium hydroxide and potassium carbonate can impact the reaction conditions and final product purity. Potassium hydroxide is a strong base that reacts exothermically and vigorously with citric acid.[3] While this can lead to a more complete reaction, it may also necessitate more stringent temperature control and can be corrosive to equipment.[4] Potassium carbonate, a weaker base, reacts less aggressively, but the reaction may be less complete.[4] Potassium bicarbonate is also a viable, though less common, potassium source.[2][5]

Thermodynamic Considerations

The neutralization reaction of citric acid with a strong base like potassium hydroxide is an exothermic process, releasing heat.[3] While specific thermodynamic data for the synthesis reaction is not extensively published, studies on the thermodynamic properties of tripotassium citrate in aqueous solutions indicate complex interactions with the solvent that are temperature and concentration-dependent.[6] Researchers should consider the exothermic nature of the reaction for process safety and control.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of tripotassium citrate monohydrate. The data presented is a synthesis of information from various patents and technical documents.

Synthesis via Potassium Hydroxide Neutralization

This method is favored for its high reaction efficiency.

Experimental Workflow:

Caption: Workflow for Tripotassium Citrate Synthesis.

Methodology:

-

Dissolution: Dissolve citric acid in purified water. The concentration can vary, but a common starting point is a 10-50% w/v solution.[4]

-

Neutralization: Slowly add a potassium hydroxide solution (e.g., 48-50% w/v) to the citric acid solution with constant stirring. The reaction is exothermic, and the temperature should be controlled, typically between 50-80°C.[4] The pH of the solution should be monitored and adjusted to a final value of approximately 7.5-9.0.

-

Purification:

-

Activated Carbon Treatment: Add activated carbon to the solution (e.g., 0.3-1% w/v) and maintain the temperature (e.g., 50-70°C) for a period (e.g., 30-60 minutes) to decolorize the solution.[7][8]

-

Filtration: Filter the solution to remove the activated carbon and any other insoluble impurities. A multi-stage filtration process, starting with a coarser filter and moving to finer filters (e.g., 1 µm followed by 0.45 µm), can be employed for higher purity.[7]

-

-

Concentration: Concentrate the purified solution by evaporation under reduced pressure (e.g., -0.08 to -0.09 MPa) at a temperature of 55-70°C until the solution becomes saturated or reaches a specific gravity of approximately 1.42-1.44 g/mL.[9]

-

Crystallization: Cool the concentrated solution to induce crystallization. The cooling rate can influence crystal size and purity.

-

Isolation and Drying: Separate the crystals from the mother liquor via centrifugation. The crystals are then dried, for instance, in a fluidized bed dryer or under vacuum at a temperature of 40-70°C, to obtain the final tripotassium citrate monohydrate product.[4]

Synthesis via Potassium Carbonate Neutralization

This method is an alternative that avoids the handling of highly corrosive potassium hydroxide.

Methodology:

-

Dissolution: Prepare an aqueous solution of citric acid.

-

Neutralization: Slowly add potassium carbonate to the citric acid solution with stirring. The reaction will produce carbon dioxide gas, so addition must be controlled to prevent excessive foaming.[2] The reaction temperature is typically maintained in a similar range to the potassium hydroxide method.

-

Subsequent Steps: The purification, concentration, crystallization, and drying steps are analogous to those described for the potassium hydroxide method.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various sources for the synthesis of tripotassium citrate monohydrate.

| Parameter | Potassium Hydroxide Method | Potassium Carbonate Method | Source(s) |

| Reactant Ratio (Molar) | Citric Acid : KOH ≈ 1 : 3 | 2Citric Acid : K₂CO₃ ≈ 2 : 3 | [2][3] |

| Reaction Temperature | 50 - 80°C | 50 - 80°C | [4] |

| Final pH | 7.5 - 9.0 | 6.5 - 7.2 | [8] |

| Concentration Temperature | 55 - 70°C | 55 - 70°C | [4][9] |

| Concentration Vacuum | -0.08 to -0.09 MPa | -0.08 to -0.09 MPa | [9] |

| Final Product Purity | > 99% | > 99% | [4][7] |

| Yield | ~70% (based on citric acid) | Not specified | [4] |

Advanced Purification Techniques

For pharmaceutical-grade tripotassium citrate, more advanced purification methods may be employed to remove specific impurities.

Ion Exchange Chromatography

Ion exchange chromatography can be used to remove ionic impurities. In one patented process, a triammonium (B15348185) citrate solution is passed through an ion exchange resin column, and then a potassium hydroxide solution is used to elute the tripotassium citrate.[7]

Experimental Workflow for Ion Exchange Purification:

Caption: Ion Exchange Purification Workflow.

Macroporous Adsorption Resins

Macroporous adsorption resins can be utilized to remove non-ionic impurities and color bodies. The crude tripotassium citrate solution is passed through the resin column, and the purified solution is collected.[4]

Conclusion

The synthesis of tripotassium citrate monohydrate is a well-established process centered around the neutralization of citric acid. The choice of potassium source and the rigor of the purification steps are critical in determining the final product's quality and suitability for its intended application. For researchers and drug development professionals, a thorough understanding of the reaction parameters and purification techniques is essential for producing high-purity tripotassium citrate monohydrate that meets stringent regulatory standards. The methodologies and data presented in this guide provide a solid foundation for the development and optimization of this important synthesis pathway.

References

- 1. Tripotassium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. nbinno.com [nbinno.com]

- 3. quora.com [quora.com]

- 4. CN103012115A - Production process of medicinal potassium citrate - Google Patents [patents.google.com]

- 5. biollachemicals.com [biollachemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105061196A - Method for extracting potassium citrate from last potassium citrate mother solution - Google Patents [patents.google.com]

- 9. CN100491320C - Method for producing potassium citrate by continuous concentration and crystallization and device for realizing the method - Google Patents [patents.google.com]

The Solubility Profile of Potassium Citrate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of potassium citrate (B86180) monohydrate in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering critical data for formulation, manufacturing, and experimental design.

Core Solubility Data

Potassium citrate monohydrate, a common potassium salt of citric acid, exhibits a high degree of solubility in aqueous solutions and limited solubility in most organic solvents. Its solubility is a key determinant in its application as a buffering agent, sequestrant, and therapeutic agent.

Quantitative Solubility Data Summary

The following table summarizes the quantitative solubility of potassium citrate monohydrate in different solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility | Units |

| Water | 20 | 180 | g/100 mL[1][2] |

| Water | 25 | 64 | g/100 mL |

| Water | 80 | 200 | g/100 mL[1][2] |

| Glycerol | 20 | 40 | g/100 mL[3] |

| Ethanol (95%) | 20 | Practically Insoluble | -[3][4][5] |

| Methanol (B129727) | - | Data not readily available | - |

| Acetone (B3395972) | - | Data not readily available | - |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of potassium citrate monohydrate were not found in the public domain literature, a generalized methodology for determining the solubility of a solid in a liquid can be described. This protocol is based on the equilibrium solubility method.

General Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of a compound like potassium citrate monohydrate in a given solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

An excess amount of potassium citrate monohydrate is added to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, specified temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to prevent any undissolved solid particles from being transferred.

-

-

Quantification of Solute:

-

A precisely measured volume or weight of the clear, saturated solution is taken.

-

The concentration of potassium citrate monohydrate in the aliquot is determined using a suitable analytical method. Common techniques include:

-

Gravimetric Analysis: The solvent is evaporated from the aliquot, and the mass of the remaining solid residue is measured.

-

Titration: A chemical titration can be performed if a suitable reaction with a known stoichiometry exists. For potassium citrate, an acid-base titration could be employed.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to determine the concentration of the citrate ion.

-

Inductively Coupled Plasma (ICP) Spectroscopy: This method can be used to determine the concentration of potassium ions.

-

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of potassium citrate monohydrate.

Caption: Workflow for determining the equilibrium solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Citrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium citrate (B86180) monohydrate (K₃C₆H₅O₇·H₂O) is a widely utilized excipient and active pharmaceutical ingredient known for its high hygroscopicity and deliquescent properties. This technical guide provides a comprehensive overview of its interaction with atmospheric moisture, a critical factor influencing its stability, handling, and formulation development. This document details the physicochemical properties of potassium citrate monohydrate, outlines experimental protocols for determining its hygroscopicity, and discusses the implications of its moisture-sensitive nature in pharmaceutical applications.

Introduction

Potassium citrate, the potassium salt of citric acid, is a white, crystalline powder. The monohydrate form is particularly noted for its tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] At a certain critical relative humidity (CRH), it will absorb enough moisture to dissolve and form a liquid solution, a phenomenon called deliquescence.[1][2] Understanding and quantifying the hygroscopic nature of potassium citrate monohydrate is paramount for drug development professionals to ensure product quality, stability, and efficacy.

This guide serves as a technical resource, consolidating key data and methodologies for the characterization of potassium citrate monohydrate's hygroscopicity.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of potassium citrate monohydrate is essential for interpreting its hygroscopic behavior.

| Property | Value | References |

| Molecular Formula | K₃C₆H₅O₇·H₂O | [1][3] |

| Molecular Weight | 324.41 g/mol | [4] |

| Appearance | White, granular crystals or crystalline powder | [1][3] |

| Odor | Odorless | [1][2] |

| Taste | Saline | [2] |

| Solubility in Water | Very soluble; 1.8 g in 1 ml of 20°C water | [5][6] |

| Solubility in other solvents | Practically insoluble in ethanol | [7] |

| pH of 1% solution | 7.5–9.0 | [5] |

| Decomposition Temperature | Decomposes upon heating | [1] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [1][2][5] |

Hygroscopicity Profile

The hygroscopic nature of a substance is characterized by its tendency to absorb moisture from the air. This behavior is quantified through its moisture sorption isotherm and its critical relative humidity (CRH).

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the relationship between the water activity (a_w) or relative humidity (RH) of the surrounding environment and the moisture content of the material at a constant temperature.[8] For a highly hygroscopic and deliquescent material like potassium citrate monohydrate, the isotherm will typically show a sharp increase in moisture uptake as the relative humidity approaches the CRH.

Note: A specific, experimentally determined moisture sorption isotherm for potassium citrate monohydrate was not available in the public domain at the time of this writing. The general shape of the isotherm for a deliquescent solid is a Type III isotherm according to the Brunauer classification.

Critical Relative Humidity (CRH)

The CRH is the specific relative humidity at which a crystalline solid begins to absorb a significant amount of moisture from the atmosphere, leading to deliquescence.[9] Below the CRH, the material will remain in its solid crystalline form.

Experimental Protocols for Hygroscopicity Determination

Several established methods can be employed to characterize the hygroscopic nature of potassium citrate monohydrate.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11][12] This method is ideal for generating moisture sorption isotherms and determining the kinetics of water vapor uptake.[13]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of potassium citrate monohydrate (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and any hysteresis.

-

Data Analysis: The change in mass at each RH step is used to calculate the moisture content of the sample. Plotting the equilibrium moisture content against the corresponding relative humidity generates the moisture sorption isotherm.

Static Gravimetric Method (European Pharmacopoeia)

The European Pharmacopoeia outlines a static gravimetric method for classifying the hygroscopicity of substances.[14] This method involves exposing a sample to a constant, high-humidity environment for a fixed period and measuring the weight gain.

Methodology:

-

Sample Preparation: Accurately weigh a sample of potassium citrate monohydrate.

-

Exposure: Place the sample in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 79.5% at 25°C.

-

Equilibration: Store the desiccator at 25°C ± 1°C for 24 hours.

-

Measurement: After 24 hours, remove the sample and immediately weigh it again.

-

Classification: Calculate the percentage increase in mass. The hygroscopicity is classified as follows:

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

-

Given its known properties, potassium citrate monohydrate is expected to be classified as "very hygroscopic" or "deliquescent" by this method.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[15] It can be used to quantify the amount of moisture absorbed by potassium citrate monohydrate after exposure to various humidity conditions.

Methodology:

-

Sample Preparation: A sample of potassium citrate monohydrate that has been exposed to a specific relative humidity for a defined period is accurately weighed.

-

Titration: The sample is introduced into the Karl Fischer titrator, where it is dissolved in a suitable solvent (e.g., anhydrous methanol). The water in the sample reacts with the Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

-

Endpoint Detection: The endpoint of the titration is detected electrochemically.

-

Calculation: The amount of Karl Fischer reagent consumed is directly proportional to the amount of water in the sample.

Implications for Drug Development and Formulation

The pronounced hygroscopicity of potassium citrate monohydrate has several important implications for pharmaceutical development:

-

Handling and Storage: Due to its tendency to absorb moisture and deliquesce, potassium citrate monohydrate must be handled and stored in controlled environments with low relative humidity.[5][10] Airtight containers are essential to prevent moisture uptake.[5]

-

Flowability and Caking: Moisture absorption can lead to powder agglomeration and caking, which can negatively impact powder flow during manufacturing processes such as tableting and capsule filling.

-

Chemical Stability: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, of both the potassium citrate itself and other moisture-sensitive active ingredients in a formulation.

-

Physical Stability: Changes in hydration state can lead to alterations in the crystal structure and physical properties of the material.

-

Formulation Design: When formulating with potassium citrate monohydrate, it is crucial to select other excipients that are compatible and do not exacerbate its hygroscopic tendencies. The use of desiccants in packaging may be necessary to protect the final drug product.

Conclusion

Potassium citrate monohydrate is a highly hygroscopic and deliquescent material, a characteristic that is of critical importance in its application within the pharmaceutical industry. While specific quantitative data such as a detailed moisture sorption isotherm and a precise critical relative humidity are not widely published, its moisture-sensitive nature is well-documented. The experimental protocols outlined in this guide, including Dynamic Vapor Sorption and the static gravimetric method, provide robust approaches for characterizing its hygroscopic behavior. A thorough understanding and control of the interaction between potassium citrate monohydrate and atmospheric moisture are essential for ensuring the stability, quality, and performance of pharmaceutical products containing this versatile compound.

References

- 1. annexechem.com [annexechem.com]

- 2. Potassium citrate - Wikipedia [en.wikipedia.org]

- 3. annexechem.com [annexechem.com]

- 4. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium citrate monohydrate | 6100-05-6 [chemicalbook.com]

- 6. Potassium citrate monohydrate CAS#: 6100-05-6 [m.chemicalbook.com]

- 7. phexcom.com [phexcom.com]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 10. ingredi.com [ingredi.com]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. mt.com [mt.com]

- 13. aqualab.com [aqualab.com]

- 14. pharmagrowthhub.com [pharmagrowthhub.com]

- 15. digicollections.net [digicollections.net]

A Technical Guide to Potassium Citrate Monohydrate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of potassium citrate (B86180) monohydrate, a compound of significant interest in pharmaceutical and research applications. This document outlines its fundamental chemical properties, details relevant experimental protocols, and illustrates its primary mechanism of action in a clinical context.

Core Chemical and Physical Properties

Potassium citrate monohydrate, the monohydrate form of the potassium salt of citric acid, is a white, crystalline, and hygroscopic powder.[1][2] It is odorless and possesses a saline taste.[2][3] In pharmaceutical formulations, it is widely utilized for its ability to regulate pH, act as a buffering agent, and serve as a sequestrant.[1][4]

The key quantitative properties of potassium citrate monohydrate are summarized in the table below for ease of reference and comparison.

| Property | Value |

| CAS Number | 6100-05-6 |

| Molecular Formula | C₆H₅K₃O₇·H₂O[1][4][5][6] |

| Molecular Weight | 324.41 g/mol [3][6] |

| Melting Point | 275 °C (decomposes)[3][6] |

| Density | 1.98 g/cm³[3][6] |

| pH (1% aqueous solution) | 7.5 - 9.0[3] |

| Water Solubility | Soluble[3] |

Mechanism of Action in Kidney Stone Prevention

In a clinical setting, potassium citrate is primarily used for the prevention and management of kidney stones, particularly those composed of calcium oxalate (B1200264) and uric acid.[7][8] Its therapeutic effect is mediated through a multi-faceted mechanism of action following oral administration. Upon absorption, the citrate is metabolized to bicarbonate, which leads to an increase in urinary pH, making the urine more alkaline.[2][9] This change in pH increases the solubility of uric acid, thereby preventing the formation of uric acid stones.[7]

Furthermore, the increased urinary citrate concentration allows it to form a complex with calcium, which reduces the saturation of calcium oxalate and inhibits the formation of new crystals.[7][9][10]

Experimental Protocols

Detailed methodologies for key experiments involving potassium citrate monohydrate are provided below. These protocols are intended to serve as a guide for researchers in their experimental design.

This protocol outlines the preparation of a 1M potassium citrate buffer solution with a final pH of 6.0.

Materials:

-

Potassium citrate monohydrate (293.5 g)

-

Citric acid monohydrate (26.3 g)

-

5 M Potassium hydroxide (B78521) (KOH) solution

-

Purified water

-

1000 mL volumetric flask

-

pH meter

Procedure:

-

Add 700 mL of purified water to a beaker.

-

Dissolve 293.5 g of potassium citrate monohydrate and 26.3 g of citric acid monohydrate in the water.[11]

-

Adjust the pH of the solution to 6.0 by adding 5 M KOH.[11]

-

Transfer the solution to a 1000 mL volumetric flask and add purified water to the mark.[11]

-

Sterilize the buffer by autoclaving.[11]

This protocol describes the quantification of potassium in a potassium citrate and citric acid oral solution using ion chromatography (IC), as adapted from USP guidelines.

Instrumentation:

-

Ion Chromatograph with a non-suppressed conductivity detector

-

Metrosep C 6 - 150/4.0 column

-

858 Professional Sample Processor with a peristaltic pump

Reagents and Standards:

-

USP Reference Standard Potassium Citrate monohydrate

-

Nitric acid eluent

-

Ultrapure water

Procedure:

-

Standard Preparation: Prepare a standard solution of potassium using the USP Reference Standard Potassium Citrate monohydrate.[12]

-

Sample Preparation:

-

Create a sample stock solution by quantitatively transferring a measured volume of the oral solution to a volumetric flask and diluting with ultrapure water.[12]

-

Prepare the final sample solution for injection by further diluting the stock solution with ultrapure water to a nominal concentration within the calibration range.[12]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard and sample solutions into the IC system.

-

Quantify the potassium concentration based on a linear calibration curve generated from a series of standards.[12]

-

This protocol provides an overview of a process for producing medicinal potassium citrate.

Materials:

-

Ammonium (B1175870) citrate or Citric acid

-

Potassium carbonate or Potassium hydroxide solution

-

Purified water

-

Macroporous adsorption resin or Ion exchange resin

-

Activated carbon

Procedure:

-

Solution Preparation: Dissolve ammonium citrate or citric acid in purified water with stirring and gentle heating to create a solution.[13]

-

Ion Exchange: Pass the solution through a macroporous adsorption resin or an ion exchange resin column.[13]

-

Elution: Elute the column with a potassium carbonate or potassium hydroxide solution to obtain a potassium citrate eluate.[13]

-

Concentration: Concentrate the eluate under reduced pressure.[13]

-

Purification:

-

Crystallization and Drying: The purified solution can then be crystallized and dried to obtain the final potassium citrate monohydrate product.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. annexechem.com [annexechem.com]

- 5. americanelements.com [americanelements.com]

- 6. 6100-05-6 CAS | tri-POTASSIUM CITRATE | Buffer Substances | Article No. 05347 [lobachemie.com]

- 7. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]

- 8. chemignition.com [chemignition.com]

- 9. droracle.ai [droracle.ai]

- 10. Articles [globalrx.com]

- 11. 1M Potassium Citrate Buffer, pH 6.0 [protocols.io]

- 12. metrohm.com [metrohm.com]

- 13. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to the Safe Handling of Potassium citrate monohydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and emergency procedures for potassium citrate (B86180) monohydrate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

Potassium citrate monohydrate is a potassium salt of citric acid.[1] It is a white, crystalline powder that is odorless and has a saline taste.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and in its monohydrate form, it is deliquescent.[1]

Table 1: Physical and Chemical Properties of Potassium Citrate Monohydrate

| Property | Value | References |

| Chemical Formula | C₆H₅K₃O₇·H₂O | [2][3] |

| Molecular Weight | 324.41 g/mol | [3] |

| Appearance | White crystalline powder or granules | [2][3] |

| Melting Point | Decomposes at 275 °C | [4] |

| Solubility | Soluble in water and glycerol; Insoluble in alcohol | [4][5] |

| Density | Approximately 1.98 g/cm³ | [2][4] |

| pH | A 1% solution has a pH of 7.5–9.0 | [4][6] |

Hazard Identification and Toxicity

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), potassium citrate monohydrate is generally not classified as a hazardous substance.[5] However, it may cause mild irritation to the eyes, skin, and respiratory tract.[7] Ingestion of large amounts may lead to gastrointestinal irritation.[7]

Table 2: Toxicological Data

| Test | Result | Species | References |

| LD50, Oral | 5,400 mg/kg bw | Mouse | [8] |

| LD50, Intravenous | 176 mg/kg | Dog | [9][10] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risks when working with potassium citrate monohydrate.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the necessary PPE. The following are general recommendations:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][11]

-

Hand Protection: Impervious gloves are recommended to prevent skin contact.[8]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[7]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[7]

Engineering Controls

Ensure adequate ventilation in the work area to keep airborne concentrations of dust low.[7] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation.

Storage

Store potassium citrate monohydrate in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible substances such as strong oxidizing agents.[4][7] Due to its hygroscopic nature, it is important to protect it from moisture.[12]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling potassium citrate monohydrate in a laboratory setting.

Emergency Procedures

In the event of an emergency, follow these first aid and spill response protocols.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. | [7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists. | [7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear. | [7] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [7] |

Accidental Release Measures

For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container. For a large spill, use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements. Avoid generating dusty conditions and ensure adequate ventilation.[7]

Fire Fighting Measures

Potassium citrate monohydrate is not flammable.[8] However, in the event of a fire, use an extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][13] Fire may produce irritating and/or toxic gases, including carbon monoxide and carbon dioxide.[8] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Logical Relationship for Emergency Response

The following diagram illustrates the decision-making process for responding to an incident involving potassium citrate monohydrate.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]

Conclusion

While potassium citrate monohydrate is not considered a highly hazardous substance, it is imperative that researchers, scientists, and drug development professionals adhere to the safety guidelines outlined in this document.[5] By following proper handling, storage, and emergency procedures, the risks associated with this chemical can be effectively managed, ensuring a safe and productive laboratory environment.

References

- 1. Potassium citrate - Wikipedia [en.wikipedia.org]

- 2. annexechem.com [annexechem.com]

- 3. annexechem.net [annexechem.net]

- 4. lookchem.com [lookchem.com]

- 5. Potassium Citrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Potassium citrate monohydrate | 6100-05-6 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. redox.com [redox.com]

- 9. pccarx.com [pccarx.com]

- 10. hillbrothers.com [hillbrothers.com]

- 11. media.laballey.com [media.laballey.com]

- 12. lobachemie.com [lobachemie.com]

- 13. carlroth.com:443 [carlroth.com:443]

Discovery and history of potassium citrate synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Potassium Citrate (B86180)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery and the evolution of synthesis methods for potassium citrate. It details the foundational discoveries of its precursors, citric acid and potassium, and outlines both historical and modern production protocols. Quantitative data is presented for comparative analysis, and key processes are visualized to elucidate the underlying chemical and biochemical pathways.

Part 1: Foundational Discoveries

The history of potassium citrate is intrinsically linked to the discovery and isolation of its constituent parts: citric acid and potassium.

The Isolation of Citric Acid

The journey began in 1784 when Swedish-German chemist Carl Wilhelm Scheele first crystallized citric acid from lemon juice.[1] Scheele's method involved adding lime (calcium hydroxide) to the juice to precipitate calcium citrate, which was then filtered and treated with sulfuric acid to yield purified citric acid.[2] For over a century, this extraction from citrus fruits, primarily lemons containing 7-9% citric acid, remained the sole commercial source.[3][4]

The turn of the 20th century marked a significant shift towards biotechnological production. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar.[5] However, it was the work of James Currie in 1917 that identified strains of the fungus Aspergillus niger as highly efficient producers, paving the way for industrial-scale fermentation.[5] By 1952, the submerged fermentation technique was developed, which remains the dominant method for citric acid production today, accounting for over 90% of the world's supply.[5][6]

The Discovery of Potassium

For centuries, chemists did not distinguish between "mineral alkali" (sodium carbonate) and "vegetable alkali" (potassium carbonate). The latter was derived from the ashes of burnt wood in pots, giving rise to the name "potash." In 1807, Sir Humphry Davy, using the newly invented electric battery, successfully isolated the element potassium through the electrolysis of molten caustic potash (potassium hydroxide (B78521), KOH). This made potassium the first metal to be isolated by electrolysis.

Part 2: The Synthesis of Potassium Citrate

While a specific individual is not credited with the "discovery" of potassium citrate, its first synthesis was a logical and inevitable outcome of 19th-century chemical exploration following the isolation of its precursors. The term "citrate" for a salt of citric acid was coined around 1794.[1] The synthesis is a straightforward acid-base neutralization reaction.

The primary method for producing potassium citrate involves reacting an aqueous solution of citric acid with a potassium source, such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or potassium bicarbonate (KHCO₃).[7][8] The reaction proceeds until the citric acid is completely neutralized. The resulting salt solution is then filtered, concentrated by evaporation, and cooled to induce crystallization, yielding tripotassium citrate, typically as a monohydrate (K₃C₆H₅O₇·H₂O).[8][9]

The balanced chemical equations for these reactions are:

-

With Potassium Hydroxide: C₆H₈O₇ + 3KOH → K₃C₆H₅O₇ + 3H₂O[8]

-

With Potassium Carbonate: 2C₆H₈O₇ + 3K₂CO₃ → 2K₃C₆H₅O₇ + 3H₂O + 3CO₂[8][10]

Part 3: Data Presentation

Table of Key Historical Milestones

| Year | Event | Key Individual(s) | Significance |

| 1784 | First isolation and crystallization of citric acid from lemon juice. | Carl Wilhelm Scheele | Provided the pure acid precursor for subsequent chemical synthesis.[1] |

| 1794 | The term "citrate" is first used to describe a salt of citric acid. | - | Marks the chemical classification of citrate salts.[1] |

| 1807 | Isolation of elemental potassium via electrolysis of caustic potash. | Sir Humphry Davy | Provided the pure alkali metal precursor. |

| 1893 | Discovery of citric acid production by Penicillium fermentation. | C. Wehmer | Opened the door to biotechnological production of citric acid.[5] |

| 1917 | Identification of Aspergillus niger as a superior microorganism for citric acid fermentation. | James Currie | Established the foundation for industrial-scale fermentation.[5] |

| 1952 | Development of large-scale submerged fermentation for citric acid production. | Miles Laboratories | Became the dominant and most efficient industrial production method.[5] |

| 1985 | First FDA approval of potassium citrate for medical use (renal tubular acidosis). | - | Solidified its role as a key pharmaceutical agent.[11] |

Table of Physicochemical and Quantitative Data

| Property / Parameter | Value | Notes |

| Chemical Formula | K₃C₆H₅O₇ (Anhydrous) K₃C₆H₅O₇·H₂O (Monohydrate) | Monohydrate is the common commercial form.[5] |

| Molar Mass | 306.39 g/mol (Anhydrous) 324.41 g/mol (Monohydrate) | [12][13] |

| Appearance | White, granular or crystalline powder. | [9] |

| Taste / Odor | Saline taste, odorless. | [9] |

| Density | ~1.98 g/cm³ | [7][9] |

| Melting Point | Decomposes at ~230°C. Loses water of crystallization at 180°C. | [7][9] |

| Solubility in Water | Highly soluble (~167 g/100 mL at 20°C). | [5] |

| Solubility in Ethanol (B145695) | Practically insoluble. | [7][9] |

| pH (Saturated Solution) | ~8.5 (alkaline) | [9] |

| Purity (Pharmaceutical) | ≥ 99.0% | Typical specification from pharmacopeias.[14][15] |

| Typical Yield | ~70% (based on citric acid) | Varies based on crystallization efficiency.[14] |

Part 4: Experimental Protocols

Protocol 1: Laboratory Synthesis via Neutralization

This protocol describes a representative laboratory-scale synthesis of potassium citrate monohydrate from citric acid and potassium carbonate.

Materials:

-

Citric Acid Monohydrate (C₆H₈O₇·H₂O)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

-

pH meter or pH indicator strips

Methodology:

-

Dissolution: Prepare a solution by dissolving 21.0 g (0.1 mol) of citric acid monohydrate in 50 mL of deionized water in a 250 mL beaker. Gentle heating may be applied to aid dissolution.

-

Neutralization: Slowly add 20.7 g (0.15 mol) of potassium carbonate to the citric acid solution in small portions while stirring continuously. Note: This reaction is exothermic and will produce CO₂ effervescence; addition must be slow to avoid overflow.

-

pH Adjustment: After the effervescence ceases, check the pH of the solution. It should be slightly alkaline (pH 7.5-8.5). If the solution is still acidic, add small amounts of potassium carbonate until the target pH is reached.

-

Decolorization (Optional): If the solution is colored, add a small amount (e.g., 0.5 g) of activated carbon and heat the solution to 80-90°C for 15-20 minutes while stirring.[12][16]

-

Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon (if used) or any other insoluble impurities.

-

Concentration & Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to evaporate the water until the solution is concentrated to about half its original volume or until crystals start to form on the surface.

-

Cooling: Remove the dish from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the potassium citrate crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the crystals in a desiccator or a low-temperature oven (40-50°C) to a constant weight.[14]

Protocol 2: Industrial Production Process Overview

This protocol outlines the major steps in a typical industrial process, starting from the fermentation broth of citric acid.

Methodology:

-

Upstream (Fermentation): Produce citric acid using submerged fermentation of a carbohydrate substrate (e.g., molasses) with a high-yield strain of Aspergillus niger. This process takes 5-10 days under controlled pH, temperature, and aeration.[6]

-

Broth Filtration: Separate the fungal mycelium from the citric acid-rich fermentation broth using filtration, often with high-permeability membrane filters.[16][17]

-

Citric Acid Purification:

-

Add calcium hydroxide (limewater) to the broth to precipitate calcium citrate.

-

Filter and wash the calcium citrate precipitate.

-

Treat the precipitate with sulfuric acid to form soluble citric acid and insoluble calcium sulfate (B86663) (gypsum), which is then filtered off.

-

The resulting citric acid solution is treated with activated carbon for decolorization and purified via ion exchange chromatography.[2]

-

-

Neutralization Reaction:

-

Purification of Potassium Citrate Solution: Filter the resulting potassium citrate solution to remove any final impurities.

-

Concentration and Crystallization:

-

Feed the solution into a continuous forced-circulation evaporator/crystallizer system.

-

Concentrate the solution under vacuum (e.g., -0.08 MPa) at a controlled temperature (e.g., 55-63°C) until the specific gravity reaches a target value (e.g., 1.42-1.44 g/mL).[20]

-

-

Downstream Processing:

Part 5: Mandatory Visualizations

Caption: Industrial production workflow from fermentation to final product.

Caption: General workflow for the chemical synthesis of potassium citrate.

Caption: The Citric Acid Cycle, the source of the citrate precursor.

References

- 1. etymonline.com [etymonline.com]

- 2. Calcium citrate - Wikipedia [en.wikipedia.org]

- 3. US20200325081A1 - Potassium citrate mixture formed from a dry fertilizer and methods thereof - Google Patents [patents.google.com]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. annexechem.com [annexechem.com]

- 6. Potassium Citrate | 866-84-2 [amp.chemicalbook.com]

- 7. Potassium citrate - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. phexcom.com [phexcom.com]

- 10. gauthmath.com [gauthmath.com]

- 11. Tripotassium citrate | C6H5K3O7 | CID 13344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. expertmarketresearch.com [expertmarketresearch.com]

- 13. digicollections.net [digicollections.net]

- 14. CN103012115A - Production process of medicinal potassium citrate - Google Patents [patents.google.com]

- 15. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]

- 16. scispace.com [scispace.com]

- 17. CN105111070A - Preparation method of potassium citrate - Google Patents [patents.google.com]

- 18. Preparation method of potassium citrate - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN107286010A - A kind of preparation method of potassium citrate - Google Patents [patents.google.com]

- 20. CN100491320C - Method for producing potassium citrate by continuous concentration and crystallization and device for realizing the method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Potassium Citrate Buffer in Enzymatic Assays

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium citrate (B86180) buffer is a versatile and widely utilized buffer system in enzymatic assays, offering stable pH control within the acidic to neutral range. Its efficacy is rooted in the tribasic nature of citric acid, which provides a broad buffering capacity. This document provides detailed application notes and standardized protocols for the preparation of potassium citrate buffer solutions, ensuring reproducibility and accuracy in enzymatic studies. Key considerations, including potential enzyme inhibition and the influence of ionic strength, are also discussed to aid in experimental design and data interpretation.

Introduction

The precise control of pH is paramount in enzymatic assays to ensure optimal enzyme activity and stability.[1][2][3] Enzyme structure, and consequently its catalytic function, is highly dependent on the hydrogen ion concentration of the surrounding medium.[2] Potassium citrate buffer is an effective choice for maintaining a constant pH in the range of 3.0 to 6.2.[4][5] This buffer system is particularly advantageous due to the three pKa values of citric acid (pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40), which allow for buffering over a wide pH range.[6]

These application notes provide comprehensive protocols for the preparation of potassium citrate buffers, alongside critical information for their use in sensitive enzymatic assays.

Principle of Buffering Action

A potassium citrate buffer consists of a weak acid (citric acid, H₃C₆H₅O₇) and its conjugate base (citrate, C₆H₅O₇³⁻), typically introduced as a potassium salt (e.g., tripotassium citrate). The buffering mechanism relies on the equilibrium between the different ionization states of citric acid, which can donate or accept protons to resist changes in pH. The Henderson-Hasselbalch equation is the fundamental principle governing the pH of this buffer system.[7]

The equilibrium of the citrate buffer system can be visualized as follows:

Caption: Chemical equilibrium of the polyprotic citric acid buffer system.

Key Considerations for Enzymatic Assays

While potassium citrate is a robust buffer, researchers should be aware of the following considerations:

-

Enzyme Inhibition: Citrate is a known metabolic intermediate and can act as a regulator or inhibitor for certain enzymes.[8][9][10] For instance, citrate can inhibit key glycolytic enzymes such as phosphofructokinase (PFK) and pyruvate (B1213749) kinase.[8][9][10] It also acts as a product inhibitor for citrate synthase.[11] Therefore, it is crucial to verify the compatibility of potassium citrate buffer with the specific enzyme under investigation.

-

Ionic Strength: The ionic strength of the buffer can significantly impact enzyme activity by influencing protein conformation and substrate binding.[12][13] The ionic strength of a potassium citrate buffer will vary with its concentration and pH. It is advisable to maintain a consistent ionic strength across different experimental conditions, which may require adjustment with a salt like potassium chloride (KCl).

-

Divalent Cation Chelation: Citrate can chelate divalent cations such as Mg²⁺ and Ca²⁺, which are essential cofactors for many enzymes. If the enzyme of interest requires such cations, the use of a citrate buffer may not be suitable, or the concentration of the cations may need to be adjusted accordingly.

Experimental Protocols

Materials and Reagents

-

Citric acid monohydrate (C₆H₈O₇·H₂O, MW: 210.14 g/mol ) or anhydrous citric acid (C₆H₈O₇, MW: 192.12 g/mol )

-

Tripotassium citrate monohydrate (K₃C₆H₅O₇·H₂O, MW: 324.41 g/mol )

-

Potassium hydroxide (B78521) (KOH) or hydrochloric acid (HCl) for pH adjustment

-

High-purity, deionized water

-

Calibrated pH meter

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

Preparation of 0.1 M Potassium Citrate Buffer

This protocol describes the preparation of a 0.1 M potassium citrate buffer by combining stock solutions of 0.1 M citric acid and 0.1 M tripotassium citrate.

1. Preparation of Stock Solutions:

-

0.1 M Citric Acid Solution: Dissolve 21.014 g of citric acid monohydrate in deionized water and make up the final volume to 1 L in a volumetric flask.

-

0.1 M Tripotassium Citrate Solution: Dissolve 32.441 g of tripotassium citrate monohydrate in deionized water and make up the final volume to 1 L in a volumetric flask.

2. Mixing Stock Solutions for Desired pH:

Combine the volumes of the 0.1 M citric acid and 0.1 M tripotassium citrate stock solutions as indicated in the table below to achieve the desired pH.

| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Tripotassium Citrate (mL) |

| 3.0 | 82.0 | 18.0 |

| 3.2 | 77.5 | 22.5 |

| 3.4 | 73.0 | 27.0 |

| 3.6 | 68.5 | 31.5 |

| 3.8 | 63.5 | 36.5 |

| 4.0 | 59.0 | 41.0 |

| 4.2 | 54.0 | 46.0 |

| 4.4 | 49.5 | 50.5 |

| 4.6 | 44.5 | 55.5 |

| 4.8 | 39.0 | 61.0 |

| 5.0 | 33.0 | 67.0 |

| 5.2 | 27.5 | 72.5 |

| 5.4 | 22.5 | 77.5 |

| 5.6 | 18.0 | 82.0 |

| 5.8 | 13.5 | 86.5 |

| 6.0 | 9.5 | 90.5 |

| 6.2 | 6.5 | 93.5 |

3. pH Verification and Adjustment:

After mixing, verify the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the final desired value using small volumes of 1 M KOH or 1 M HCl.

4. Final Volume Adjustment:

Bring the final volume of the buffer to the desired total (e.g., 100 mL or 1 L) with deionized water.

5. Sterilization and Storage:

For long-term storage and to prevent microbial growth, the buffer solution can be sterilized by autoclaving or filtration through a 0.22 µm filter. Store the buffer at 4°C.

Workflow for Potassium Citrate Buffer Preparation

The following diagram illustrates the general workflow for preparing a potassium citrate buffer solution.

Caption: A step-by-step workflow for the preparation of potassium citrate buffer.

Data Summary

The following table summarizes the key properties of the reagents used in the preparation of potassium citrate buffer.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) |

| Citric Acid Monohydrate | C₆H₈O₇·H₂O | 210.14 |

| Anhydrous Citric Acid | C₆H₈O₇ | 192.12 |

| Tripotassium Citrate Monohydrate | K₃C₆H₅O₇·H₂O | 324.41 |

Conclusion

Potassium citrate buffer is a reliable and effective buffer system for a wide range of enzymatic assays, provided that its potential interactions with the enzyme of interest are carefully considered. The protocols and data presented in these application notes are intended to facilitate the preparation of accurate and reproducible potassium citrate buffers, thereby contributing to the generation of high-quality data in research and development settings.

References

- 1. Potassium Citrate Buffer pH 7.0 [morphisto.de]

- 2. peakproteins.com [peakproteins.com]

- 3. Buffers - ITW Reagents [itwreagents.com]

- 4. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. Buffers for Biochemical Reactions [promega.sg]

- 8. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 9. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Citrate synthase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Crystallization Screening with Potassium Citrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing potassium citrate (B86180) monohydrate as a precipitant in protein crystallization screening. The information is intended to assist researchers in designing, executing, and optimizing crystallization experiments to obtain high-quality protein crystals suitable for structural analysis.

Introduction to Potassium Citrate Monohydrate in Protein Crystallization

Potassium citrate monohydrate is a widely used and effective precipitating agent in macromolecular crystallization. As a salt, it functions by reducing the solubility of the protein in a controlled manner, thereby promoting the formation of a crystalline lattice. The citrate ion, a trivalent carboxylate, is particularly effective in interacting with protein surface charges and promoting ordered packing. It is a component of many commercially available sparse matrix and grid screening kits, such as those from Hampton Research.[1][2]

The use of potassium citrate is advantageous due to its high solubility in water, the ability to buffer solutions, and its role in the Hofmeister series, which influences protein stability and solubility. It is often used in combination with other precipitants, such as polyethylene (B3416737) glycols (PEGs), to fine-tune crystallization conditions.

Physicochemical Properties of Potassium Citrate Monohydrate

A thorough understanding of the properties of potassium citrate monohydrate is crucial for its effective use in crystallization experiments.

| Property | Value | Reference |

| Chemical Formula | K₃C₆H₅O₇·H₂O | N/A |

| Molecular Weight | 324.41 g/mol | N/A |

| Appearance | White, crystalline powder | N/A |

| Solubility in Water | Highly soluble | N/A |

| pH (1% solution) | 7.5 - 9.0 | N/A |

Data Presentation: Exemplary Crystallization Conditions

The following tables summarize successful crystallization conditions for various proteins where potassium citrate was a key component of the precipitant solution. This data can serve as a starting point for designing new crystallization screens.

Table 1: Crystallization Conditions for Various Proteins Using Potassium Citrate

| Protein | Protein Concentration (mg/mL) | Precipitant Composition | pH | Temperature (°C) | Crystal Morphology | Reference |

| Bacteriorhodopsin D85S | Not Specified | 0.125 M Potassium acetate, 0.1 M Sodium citrate, 35% PEG 1500 | 6.5 | Not Specified | Rods | N/A |

| VCP/Vimp | Not Specified | 0.44 M Sodium chloride, 0.1 M Sodium citrate, 6% PEG 1500 | 6.0 | Not Specified | Rhombohedral | N/A |

| 19S Lid | Not Specified | 0.15 M Sodium acetate, 0.1 M Sodium citrate, 15% PEG 8000 | 5.5 | Not Specified | Rectangular prism | N/A |

| AlaRS | Not Specified | 0.15 M Magnesium sulfate, 0.1 M Sodium citrate, 15% PEG 5000 MME | 5.5 | Not Specified | Not Specified | N/A |

| Cbb3 | Not Specified | 0.125 M Sodium chloride, 0.1 M Sodium citrate, 15% PEG 1500 | 6.5 | Not Specified | Hexagonal | N/A |

| Thaumatin | 5 - 15 | 0.05 - 0.15 M Sodium potassium tartrate, 50 mM Acetate buffer | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

Detailed methodologies for initial screening and optimization of crystallization conditions using potassium citrate are provided below. The two most common techniques, hanging drop and sitting drop vapor diffusion, are described.

Protein Sample Preparation

The quality of the protein sample is paramount for successful crystallization.

-

Purity: The protein sample should be highly pure (>95%), as confirmed by SDS-PAGE.[4]

-

Homogeneity: The sample should be monodisperse, with minimal aggregation. This can be assessed by techniques such as dynamic light scattering (DLS).

-

Concentration: A typical starting concentration for screening is 5-20 mg/mL.[5] The optimal concentration is protein-dependent and may need to be determined empirically.

-

Buffer: The protein should be in a low ionic strength buffer (e.g., 20 mM HEPES or Tris) at a pH where the protein is stable and soluble. Avoid phosphate (B84403) buffers if the crystallization screen contains divalent cations, as this can lead to the formation of salt crystals.

Initial Screening with a Potassium Citrate-Containing Screen

Objective: To identify initial crystallization "hits" from a broad range of conditions.

Materials:

-

Purified protein sample

-

Commercial or custom-made crystallization screen containing potassium citrate conditions (e.g., Hampton Research Crystal Screen™)

-

Crystallization plates (24- or 96-well)

-

Pipettes and tips

-

Microscope for observing crystals

Protocol: Hanging Drop Vapor Diffusion

-

Prepare the Plate: Apply a thin, even layer of vacuum grease to the rim of each reservoir in a 24-well plate.

-

Add Reservoir Solution: Pipette 500 µL of the potassium citrate-containing screening solution into a reservoir.

-

Prepare the Coverslip: On a clean, siliconized glass coverslip, pipette a 1 µL drop of the protein solution.

-

Add Reservoir Solution to the Drop: Add 1 µL of the reservoir solution to the protein drop. Avoid mixing, allowing for diffusion to occur naturally.

-

Seal the Well: Invert the coverslip and place it over the reservoir, ensuring a complete seal with the vacuum grease.

-

Incubate: Store the plate in a vibration-free environment at a constant temperature (typically 4°C or 20°C).

-

Observe: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or clear drops. Record all observations.

Protocol: Sitting Drop Vapor Diffusion

-

Prepare the Plate: Use a 96-well sitting drop plate with individual reservoirs and posts for the drops.

-

Add Reservoir Solution: Pipette 80-100 µL of the potassium citrate-containing screening solution into the reservoir.

-

Prepare the Drop: Pipette 100-200 nL of the protein solution onto the sitting drop post.

-

Add Reservoir Solution to the Drop: Add 100-200 nL of the reservoir solution to the protein drop.

-

Seal the Plate: Seal the plate with a clear adhesive film.

-

Incubate and Observe: Follow steps 6 and 7 from the hanging drop protocol.

Optimization of a Crystallization Hit

Objective: To refine the initial hit to produce larger, higher-quality crystals.

Principle: Once a promising condition is identified, a systematic grid screen is set up to vary the concentrations of the key components (protein, precipitant, and salt) and the pH.[6]

Example Optimization Strategy:

If an initial hit is observed in a condition containing 0.1 M Sodium Citrate pH 5.6, 1.0 M Ammonium Sulfate, and 0.5 M Potassium Citrate , a grid screen can be designed as follows:

Table 2: Example of a Grid Screen for Optimization

| 0.8 M Ammonium Sulfate | 1.0 M Ammonium Sulfate | 1.2 M Ammonium Sulfate | |

| 0.4 M Potassium Citrate, pH 5.4 | Condition 1 | Condition 2 | Condition 3 |

| 0.5 M Potassium Citrate, pH 5.6 | Condition 4 | Initial Hit | Condition 6 |

| 0.6 M Potassium Citrate, pH 5.8 | Condition 7 | Condition 8 | Condition 9 |

Protocol: Optimization Grid Screen (using Sitting Drop)

-

Prepare Stock Solutions: Prepare concentrated stock solutions of each component (e.g., 2 M Ammonium Sulfate, 1 M Potassium Citrate, and a buffer at the desired pH).

-

Prepare Reservoir Solutions: In a 96-well deep well block, prepare the different reservoir solutions by mixing the stock solutions and water to the final desired concentrations as outlined in the grid screen table.

-

Set Up Crystallization Plate: Using a multichannel pipette or a liquid handling robot, dispense the reservoir solutions into a 96-well sitting drop plate.

-

Set Up Drops: Dispense the protein solution and the corresponding reservoir solution into the sitting drop posts. The ratio of protein to reservoir solution can also be varied (e.g., 1:1, 2:1, 1:2) to explore different equilibration pathways.

-

Seal, Incubate, and Observe: Seal the plate and incubate as before, carefully observing and documenting the results to identify the optimal condition for crystal growth.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in protein crystallization screening.

Caption: Experimental workflow for protein crystallization.

Caption: Logical relationships in crystallization screening.

Troubleshooting

| Observation | Possible Cause | Suggested Action |

| All drops are clear | Protein and/or precipitant concentration is too low. | Increase protein concentration; use a screen with higher precipitant concentrations.[7] |

| Heavy precipitate in most drops | Protein and/or precipitant concentration is too high. | Decrease protein concentration; dilute the screening solutions.[7] |

| Microcrystals or showers of small needles | Nucleation is too rapid. | Decrease precipitant and/or protein concentration; try a different temperature; use additives to slow down crystal growth.[6] |

| Salt crystals form | Buffer incompatibility with screen components (e.g., phosphate with divalent cations). | Exchange the protein buffer to a non-precipitating one (e.g., HEPES, Tris). |

By following these application notes and protocols, researchers can effectively employ potassium citrate monohydrate in their protein crystallization screening efforts, increasing the likelihood of obtaining high-quality crystals for structural studies.

References

- 1. Protein Crystallization [www-structmed.cimr.cam.ac.uk]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 5. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hamptonresearch.com [hamptonresearch.com]

Application of Potassium Citrate in Pharmaceutical Tablet Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium citrate (B86180) (K₃C₆H₅O₇) is a multifunctional ingredient used in the pharmaceutical industry as both an Active Pharmaceutical Ingredient (API) and an excipient in tablet formulations.[1][2] As an API, it is primarily used for the prevention of kidney stones by alkalinizing the urine.[3][4][5] In its role as an excipient, potassium citrate serves as a buffering agent, a sequestering agent, and can contribute to the disintegration of tablets. Its saline taste and hygroscopic nature are important considerations during formulation development.[5] This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of potassium citrate in pharmaceutical tablet formulation.